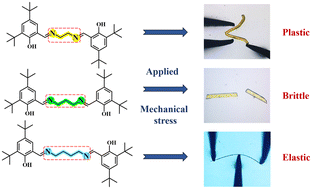Linker size dependent mechanical properties of di-imine based molecular crystals†
CrystEngComm Pub Date: 2023-10-31 DOI: 10.1039/D3CE00928A
Abstract
Mechanically flexible molecular crystals have emerged as a fascinating class of materials with the ability to undergo substantial deformation without compromising their structural integrity. We report here four 3,5-di-tert-butyl salicylaldehyde based di-imine crystals. Crystals 1 and 2 were plastic while crystals 3 and 4 were brittle and elastic, respectively. By changing the length of the intervening linker molecule, structure and packing factors were influenced greatly resulting in the final outcome of mechanical properties. It is possible to fine-tune mechanical properties by changing the length of the linker moiety while keeping the peripheral shape synthons the same. These findings open up new avenues for tailoring the mechanical flexibility of molecular crystals, opening up opportunities for their application in various fields.


Recommended Literature
- [1] Rice husk-derived nano-SiO2 assembled on reduced graphene oxide distributed on conductive flexible polyaniline frameworks towards high-performance lithium-ion batteries
- [2] Scaling and systems biology for integrating multiple organs-on-a-chip†
- [3] Temperature- and pressure-dependent studies of niccolite-type formate frameworks of [NH3(CH2)4NH3][M2(HCOO)6] (M = Zn, Co, Fe)†
- [4] Exploring the crystal structure and properties of ytterbium orthoantimonate under high pressure†
- [5] Facile synthesis of glycerol carbonate via glycerolysis of urea catalysed by silicotungstates impregnated into MCM-41
- [6] Guidelines for the assembly of hydrogen-bonded macrocycles
- [7] Contents
- [8] Linking interfacial work of deformation from deconvoluted macro-rheological spectrum to early stage healing in selected polyurethanes†
- [9] S 77. α-Decay systematics
- [10] Photonics-on-a-chip: recent advances in integrated waveguides as enabling detection elements for real-world, lab-on-a-chip biosensing applications










